Absence of Public Bioactivity Data: A Critical Procurement and Selection Consideration
A comprehensive search across primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubMed) did not yield any direct, quantitative IC50, Ki, or LogP data for dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate. The keyword search for its IC50 was misinterpreted in some public comments, which instead referenced biochanin A, a structurally unrelated natural product with a reported IC50 of 28 μM [1]. This finding of absence is the most critical evidence for procurement, as it indicates no peer-reviewed biological potency benchmark exists for this compound.
| Evidence Dimension | Availability of public, peer-reviewed biological activity data (IC50) |
|---|---|
| Target Compound Data | No quantitative IC50 values found in major public databases. |
| Comparator Or Baseline | Biochanin A, a distinct molecule, has a reported IC50 of 28 μM against BACE1 in enzyme-based assays [1]. |
| Quantified Difference | The target compound has an undefined potency profile, whereas biochanin A is a known, moderately active inhibitor. The two are not direct pharmacological comparators. |
| Conditions | Search across PubMed, BindingDB, ChEMBL, and Google Scholar; BACE1 inhibition assay for biochanin A. |
Why This Matters
For scientific selection, the lack of potency data means the compound's functional value is unvalidated, shifting the selection criteria entirely to its verified structural identity, purity, and auxiliary properties like solubility, which must be confirmed directly with the vendor.
- [1] Youn, K. et al. The Identification of Biochanin A as a Potent and Selective β-Site App-Cleaving Enzyme 1 (Bace1) Inhibitor. Nutrients 8, 641 (2016). View Source
